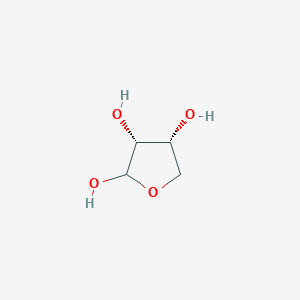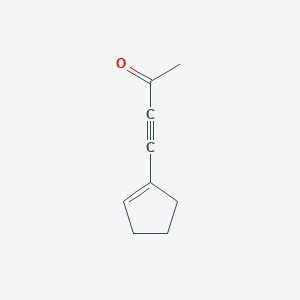
3-Butyn-2-one,4-(1-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is an organic compound characterized by a cyclopentene ring attached to a butynone moiety. This compound is of interest due to its unique structure, which combines a cyclopentene ring with an alkyne and a ketone functional group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or organolithium compounds are often used.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentenes or butynones.
Scientific Research Applications
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The alkyne and ketone functional groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopenten-1-yl)-1-butanamine
- 4-(1-Cyclopenten-1-yl)morpholine
- 1-Cyclopenten-1-ylcarbinols
Uniqueness
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is unique due to its combination of a cyclopentene ring with an alkyne and a ketone functional group. This structural arrangement imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

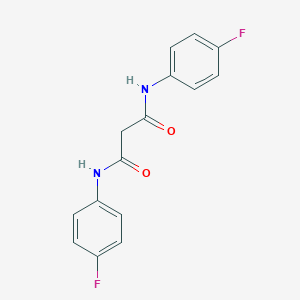
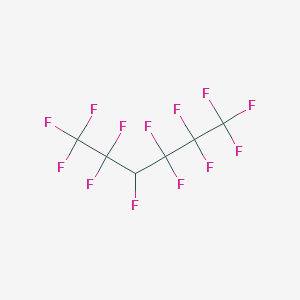
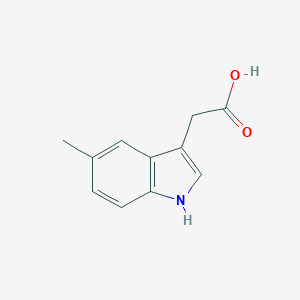


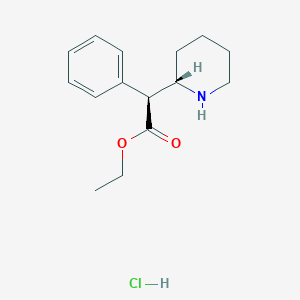

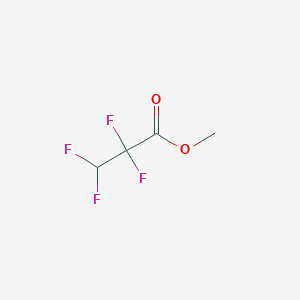
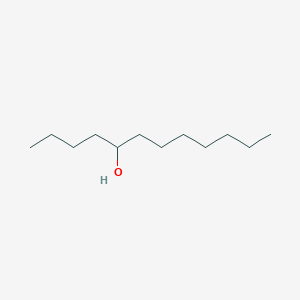
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
